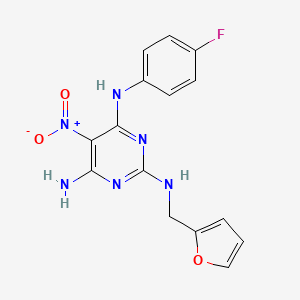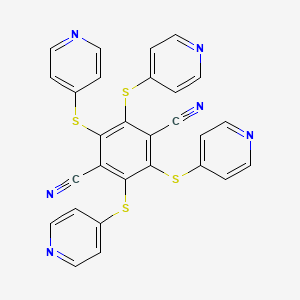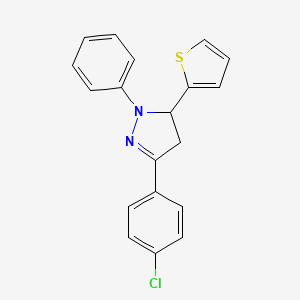
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substitution pattern, which includes a chlorophenyl group, a phenyl group, and a thienyl group. These substitutions confer specific chemical and physical properties that make the compound valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- can be achieved through several synthetic routes:
Cyclocondensation Reaction: This method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Claisen Condensation: Another approach involves the Claisen condensation of aryl methyl ketones with aromatic esters, followed by cyclization with hydrazine monohydrate. This method is efficient and provides good yields of the desired pyrazole derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- can be compared with other similar compounds, such as:
1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(phenyl)-: This compound has a phenyl group instead of a thienyl group, which may affect its chemical reactivity and biological activity.
1H-Pyrazole, 3-(4-methylphenyl)-4,5-dihydro-1-phenyl-5-(thienyl)-: The presence of a methyl group instead of a chlorine atom can influence the compound’s electronic properties and interactions with other molecules.
The uniqueness of 1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-phenyl-5-(thienyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable for various applications.
Properties
CAS No. |
89144-82-1 |
|---|---|
Molecular Formula |
C19H15ClN2S |
Molecular Weight |
338.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-phenyl-3-thiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C19H15ClN2S/c20-15-10-8-14(9-11-15)17-13-18(19-7-4-12-23-19)22(21-17)16-5-2-1-3-6-16/h1-12,18H,13H2 |
InChI Key |
WHDZQEONHSHILX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


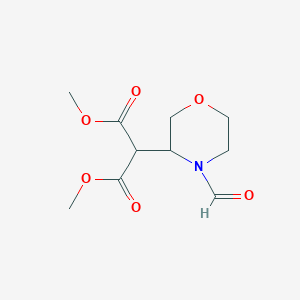
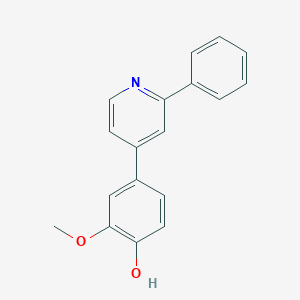
![5-Oxo-5-[(1-phenylpyrazol-3-yl)amino]-2-propylpentanoic acid](/img/structure/B14134796.png)
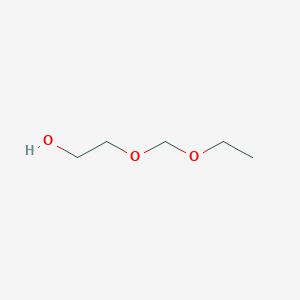
![Coumarin, 7-[(decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthyl)methoxy]-, acetate](/img/structure/B14134802.png)
![N-(4-chlorobenzyl)-2-{[4-(trifluoromethyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B14134807.png)
![3-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14134810.png)
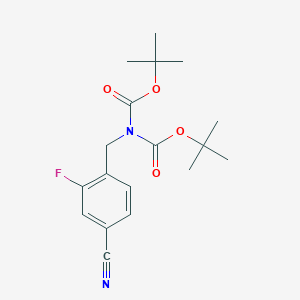
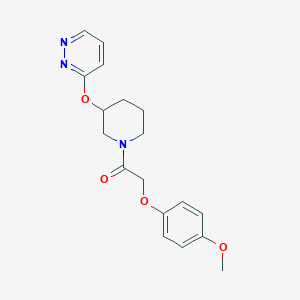
![4-amino-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14134827.png)
